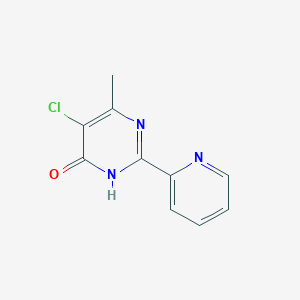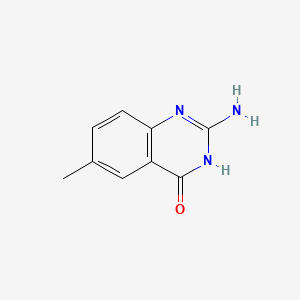![molecular formula C13H10N2OS B1418191 7-(3-méthylphényl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1031989-23-7](/img/structure/B1418191.png)
7-(3-méthylphényl)thieno[3,2-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
“7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives . These compounds have been synthesized as EZH2 inhibitors and have shown antiproliferative activity against various cancer cell lines .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives involves structural modifications of tazemetostat . An efficient method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids has been proposed, based on Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidine derivatives include condensation, chlorination, and nucleophilic substitution . The reaction yield for the synthesis of substituted thieno[2,3-d]pyrimidine-4-carboxylic acids was reported to be in the range of 63–71% .Applications De Recherche Scientifique
Agents Antitumoraux
Des dérivés de thiéno[3,2-d]pyrimidine ont été synthétisés et évalués pour leur potentiel en tant qu’agents antitumoraux. Ces composés, y compris la 7-(3-méthylphényl)thieno[3,2-d]pyrimidin-4(3H)-one, ont montré des résultats prometteurs en tant qu’inhibiteurs de l’enzyme EZH2, qui est impliquée dans la prolifération des cellules cancéreuses . Les dérivés présentent une activité antiproliférative significative contre diverses lignées cellulaires cancéreuses, telles que SU-DHL-6, WSU-DLCL-2 et K562, indiquant leur potentiel en tant qu’agents chimiothérapeutiques .
Induction de l’Apoptose
L’évaluation biologique de ces dérivés de thiéno[3,2-d]pyrimidine a démontré leur capacité à induire l’apoptose dans les cellules de lymphome d’une manière dépendante de la concentration . Cela suggère qu’ils peuvent être utilisés pour déclencher la mort cellulaire programmée dans les cellules cancéreuses, offrant une voie pour le développement de nouveaux traitements contre le cancer.
Inhibition de la Migration Cellulaire
En plus d’induire l’apoptose, ces composés ont été observés pour inhiber la migration des cellules cancéreuses . Cette propriété est particulièrement précieuse pour prévenir les métastases, la propagation du cancer d’une partie du corps à une autre.
Inhibiteurs de Mycobacterium tuberculosis
Les thiéno[3,2-d]pyrimidin-4-amines, étroitement liées au composé en question, auraient été rapportées pour inhiber la cytochrome bd oxydase dans Mycobacterium tuberculosis . Cette enzyme est un élément clé du métabolisme énergétique de la bactérie, ce qui en fait une cible attrayante pour le développement de médicaments antituberculeux.
Activité Antimycobactérienne
Certains dérivés de thiéno[3,2-d]pyrimidine ont montré une très bonne activité antimycobactérienne, avec des concentrations minimales inhibitrices (CMI) dans la plage de 6–8 μM . Cela indique leur potentiel à être développés en tant que nouveaux agents antituberculeux.
Non-Cytotoxicité
Un aspect important de ces composés est leur nature non-cytotoxique contre les lignées cellulaires non cancéreuses . Cette caractéristique est cruciale pour le développement d’agents thérapeutiques, car elle suggère qu’ils peuvent cibler les cellules responsables des maladies sans nuire aux cellules saines.
Études de Relation Structure-Activité (SAR)
Les études de SAR des dérivés de thiéno[3,2-d]pyrimidine fournissent des informations sur les caractéristiques moléculaires qui contribuent à leur activité biologique . Cette information est essentielle pour la conception rationnelle d’agents plus puissants et plus sélectifs.
Sondes Chimiques pour les Systèmes Biologiques
En raison de leur profil d’activité, ces composés peuvent servir de sondes chimiques pour étudier les systèmes biologiques . Ils peuvent aider à élucider le rôle d’enzymes ou de voies spécifiques dans les processus pathologiques, aidant à comprendre les mécanismes de la maladie.
Mécanisme D'action
Target of Action
Thieno[3,2-d]pyrimidin-4(3h)-one derivatives have been reported to exhibit significant antimicrobial activity againstMycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . Therefore, it is plausible that this compound may also target similar microbial species.
Mode of Action
It is known that thieno[3,2-d]pyrimidin-4(3h)-one derivatives can inhibit certain bacterial species . The inhibition likely occurs through the compound’s interaction with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death or growth inhibition.
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical pathways in the targeted bacteria, such as dna replication, protein synthesis, or cell wall synthesis .
Result of Action
The result of the action of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the inhibition of bacterial growth. Some thieno[3,2-d]pyrimidin-4(3H)-one derivatives have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . The compounds were found to be non-cytotoxic, suggesting that they selectively target bacterial cells without harming human cells .
Orientations Futures
Analyse Biochimique
Biochemical Properties
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as EZH2, a histone methyltransferase involved in gene silencing . The interaction between 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one and EZH2 results in the inhibition of the enzyme’s activity, leading to changes in gene expression. Additionally, this compound has been found to interact with other biomolecules, including proteins involved in cell signaling pathways, thereby influencing various cellular processes .
Cellular Effects
The effects of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one on various types of cells have been extensively studied. In cancer cells, this compound has demonstrated antiproliferative activity by inducing apoptosis and inhibiting cell migration . It influences cell function by modulating cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation. Furthermore, 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been shown to affect gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its binding interactions with specific biomolecules. This compound binds to the active site of EZH2, inhibiting its enzymatic activity and preventing the methylation of histone proteins . This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one may interact with other enzymes and proteins, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can lead to sustained inhibition of EZH2 activity and persistent changes in gene expression. These effects have been observed in both in vitro and in vivo studies, highlighting the potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one while minimizing adverse effects.
Metabolic Pathways
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes biotransformation to form metabolites that may retain biological activity. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, affecting its efficacy and safety profile .
Transport and Distribution
Within cells and tissues, 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is critical for its activity and function. This compound has been found to localize primarily in the nucleus, where it interacts with chromatin and other nuclear proteins . The presence of targeting signals and post-translational modifications may direct 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one to specific nuclear compartments, enhancing its ability to modulate gene expression and other nuclear processes .
Propriétés
IUPAC Name |
7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-3-2-4-9(5-8)10-6-17-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSRBDVTAITIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-acetyl-3-[4-fluoro-3-(trifluoromethyl)anilino]-N-phenyl-2-propenamide](/img/structure/B1418108.png)
![6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B1418109.png)
![7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418111.png)
![Ethyl 3-(1-methyl-2-(((4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)methyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1418112.png)



![4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one](/img/structure/B1418119.png)
![(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-acetic acid](/img/structure/B1418120.png)

![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)


![ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1418129.png)
